Cas no 1203271-58-2 (ethyl 4-{2-[(6-phenylpyrimidin-4-yl)sulfanyl]acetyl}piperazine-1-carboxylate)

Ethyl 4-{2-[(6-phenylpyrimidin-4-yl)sulfanyl]acetyl}piperazine-1-carboxylate is a synthetic organic compound featuring a piperazine core functionalized with a carboxylate ester and a thioacetyl-linked 6-phenylpyrimidine moiety. This structure confers potential utility in medicinal chemistry and pharmaceutical research, particularly as an intermediate in the synthesis of biologically active molecules. The presence of the pyrimidine and piperazine groups suggests possible interactions with enzymatic targets, making it relevant for drug discovery applications. Its well-defined chemical structure allows for precise modifications, enabling structure-activity relationship studies. The compound is typically characterized by high purity and stability under standard laboratory conditions, ensuring reliable performance in synthetic workflows.
ethyl 4-{2-[(6-phenylpyrimidin-4-yl)sulfanyl]acetyl}piperazine-1-carboxylate structure
1203271-58-2 structure
Product Name:ethyl 4-{2-[(6-phenylpyrimidin-4-yl)sulfanyl]acetyl}piperazine-1-carboxylate
CAS No:1203271-58-2
MF:C19H22N4O3S
MW:386.467982769012
CID:5903296
PubChem ID:45504038
Update Time:2025-05-21

ethyl 4-{2-[(6-phenylpyrimidin-4-yl)sulfanyl]acetyl}piperazine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • XTZXEQJZPNYTMD-UHFFFAOYSA-N
    • ethyl 4-{2-[(6-phenylpyrimidin-4-yl)sulfanyl]acetyl}piperazine-1-carboxylate
    • ethyl 4-(2-((6-phenylpyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate
    • 1203271-58-2
    • SR-01000924737-1
    • F5787-0037
    • ethyl 4-[2-(6-phenylpyrimidin-4-yl)sulfanylacetyl]piperazine-1-carboxylate
    • VU0520415-1
    • SR-01000924737
    • AKOS024518475
    • Inchi: 1S/C19H22N4O3S/c1-2-26-19(25)23-10-8-22(9-11-23)18(24)13-27-17-12-16(20-14-21-17)15-6-4-3-5-7-15/h3-7,12,14H,2,8-11,13H2,1H3
    • InChI Key: XTZXEQJZPNYTMD-UHFFFAOYSA-N
    • SMILES: N1(C(OCC)=O)CCN(C(CSC2=CC(C3=CC=CC=C3)=NC=N2)=O)CC1

Computed Properties

  • Exact Mass: 386.14126175g/mol
  • Monoisotopic Mass: 386.14126175g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 6
  • Complexity: 493
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 101Ų

ethyl 4-{2-[(6-phenylpyrimidin-4-yl)sulfanyl]acetyl}piperazine-1-carboxylate Pricemore >>

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Additional information on ethyl 4-{2-[(6-phenylpyrimidin-4-yl)sulfanyl]acetyl}piperazine-1-carboxylate

Recent Advances in the Study of Ethyl 4-{2-[(6-Phenylpyrimidin-4-yl)sulfanyl]acetyl}piperazine-1-carboxylate (CAS: 1203271-58-2)

The compound ethyl 4-{2-[(6-phenylpyrimidin-4-yl)sulfanyl]acetyl}piperazine-1-carboxylate (CAS: 1203271-58-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This molecule, characterized by a unique piperazine-carboxylate scaffold linked to a phenylpyrimidine moiety via a sulfanylacetyl bridge, has been the subject of several studies aimed at elucidating its biological activity, pharmacokinetic properties, and potential as a lead compound for drug development.

Recent research has focused on the synthesis and optimization of this compound, with particular emphasis on its role as a kinase inhibitor. Kinases are critical regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. Preliminary studies suggest that ethyl 4-{2-[(6-phenylpyrimidin-4-yl)sulfanyl]acetyl}piperazine-1-carboxylate exhibits selective inhibition against specific kinase targets, making it a promising candidate for further investigation.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the structure-activity relationship (SAR) of this compound by synthesizing a series of analogs and evaluating their inhibitory activity against a panel of kinases. The results indicated that the phenylpyrimidine moiety is essential for maintaining high binding affinity, while modifications to the piperazine-carboxylate group could modulate selectivity and potency. These findings provide valuable insights for the design of next-generation kinase inhibitors with improved therapeutic profiles.

Another significant advancement comes from a collaborative study between academic and industrial researchers, which investigated the compound's pharmacokinetic properties. The study, published in Drug Metabolism and Disposition, reported that ethyl 4-{2-[(6-phenylpyrimidin-4-yl)sulfanyl]acetyl}piperazine-1-carboxylate demonstrates favorable oral bioavailability and metabolic stability in preclinical models. These properties are critical for its development as an orally administered therapeutic agent. Additionally, the compound showed minimal off-target effects in toxicity screening, further supporting its potential for clinical translation.

Beyond its kinase inhibitory activity, recent work has also explored the compound's potential in other therapeutic areas. For instance, a 2024 study in ACS Chemical Biology highlighted its anti-inflammatory properties, demonstrating that it can suppress the production of pro-inflammatory cytokines in immune cells. This suggests that the compound could be repurposed for treating inflammatory diseases, such as rheumatoid arthritis or inflammatory bowel disease, expanding its therapeutic applicability.

Despite these promising findings, challenges remain in the development of ethyl 4-{2-[(6-phenylpyrimidin-4-yl)sulfanyl]acetyl}piperazine-1-carboxylate as a drug candidate. For example, further optimization is needed to enhance its selectivity and reduce potential side effects. Additionally, more extensive preclinical and clinical studies are required to validate its efficacy and safety in humans. Nevertheless, the compound represents a valuable tool for understanding kinase biology and a promising starting point for the development of novel therapeutics.

In conclusion, ethyl 4-{2-[(6-phenylpyrimidin-4-yl)sulfanyl]acetyl}piperazine-1-carboxylate (CAS: 1203271-58-2) is a compound of growing interest in chemical biology and medicinal chemistry. Its unique structure and multifaceted biological activity make it a compelling subject for ongoing research. As studies continue to uncover its mechanisms of action and therapeutic potential, this compound may pave the way for innovative treatments in oncology, inflammation, and beyond.

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